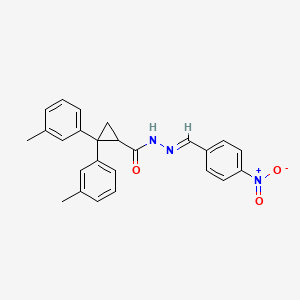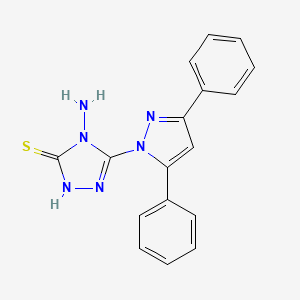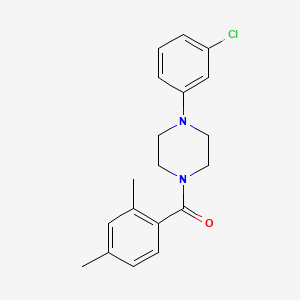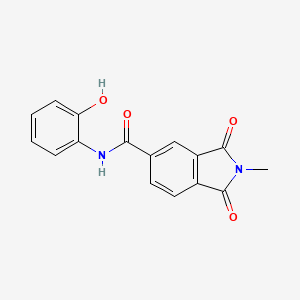![molecular formula C16H18O5 B5861458 isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as EACA, is a chemical compound that is widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants. EACA has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mecanismo De Acción
The mechanism of action of isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its stability and solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic at high concentrations, so care must be taken when handling it.
Direcciones Futuras
There are several future directions for research on isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a fluorescent probe for imaging in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
In conclusion, isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a valuable tool for scientific research, with various biochemical and physiological effects. Its stability, solubility, and ease of synthesis make it a popular choice for lab experiments. Further research is needed to fully understand its potential as a drug candidate and to identify any limitations or toxicity issues.
Métodos De Síntesis
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves reacting 4-ethyl-2-oxo-2H-chromen-7-carboxaldehyde with isopropyl acetate in the presence of a base catalyst. The resulting product is isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which can be purified using standard methods.
Aplicaciones Científicas De Investigación
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in various scientific research applications, including as a fluorescent probe for imaging and as a substrate for enzyme assays. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
propan-2-yl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11-7-15(17)21-14-8-12(5-6-13(11)14)19-9-16(18)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWWTXADSVHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)



![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)




![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)

![1-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5861459.png)